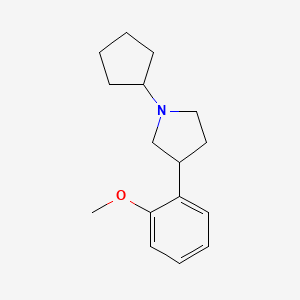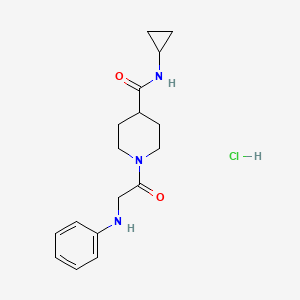
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for understanding various biological processes. In
Mecanismo De Acción
The mechanism of action of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is not fully understood. However, it is believed to work by binding to specific sites on proteins and nucleic acids, causing a change in their conformation or activity. This can lead to downstream effects on various signaling pathways and biological processes.
Biochemical and Physiological Effects:
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases and phosphatases, which are important regulators of cellular signaling pathways. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in certain cancer cell lines. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate is its versatility. It can be used as a fluorescent probe, a tool to study enzyme activity, and a modulator of signaling pathways. Additionally, this compound has been found to be relatively stable and easy to work with in laboratory settings. However, one limitation of this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound, as it can be harmful if ingested or inhaled.
Direcciones Futuras
There are many potential future directions for research involving But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate. One area of interest is the development of new therapeutic agents based on this compound. It has shown promise as a potential treatment for various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is potential for the development of new fluorescent probes and other tools for studying biological systems based on the structure of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate.
Métodos De Síntesis
The synthesis of But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate involves a series of chemical reactions. The starting materials are pyridine-3-carboxaldehyde, propargyl bromide, and 1H-1,2,3-triazole-4-carboxylic acid. These compounds are combined in the presence of a catalyst, such as copper (I) iodide, and heated to a specific temperature. The resulting product is then purified using standard laboratory techniques, such as column chromatography.
Aplicaciones Científicas De Investigación
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate has a wide range of applications in scientific research. It has been used as a fluorescent probe to study the binding of small molecules to proteins and nucleic acids. It has also been used as a tool to study the structure and function of enzymes, such as kinases and phosphatases. Additionally, this compound has been used to investigate the role of specific signaling pathways in various biological processes.
Propiedades
IUPAC Name |
but-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-3-7-19-13(18)12-10-17(16-15-12)9-11-5-4-6-14-8-11/h4-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYQWTDMPQEDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=CN(N=N1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ynyl 1-(pyridin-3-ylmethyl)triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropoxy]-3-fluorobenzonitrile](/img/structure/B7632279.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)

![2,4-difluoro-5-methyl-N-[3-(pyridin-3-ylmethylamino)propyl]benzamide;hydrochloride](/img/structure/B7632294.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![3-amino-N-cyclopropyl-N-[(2,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide;hydrochloride](/img/structure/B7632312.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)
![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)